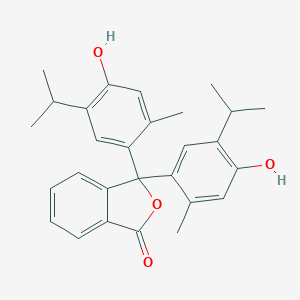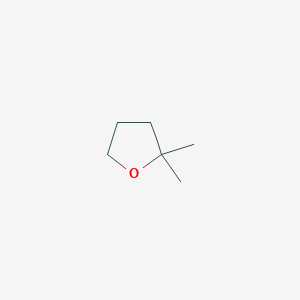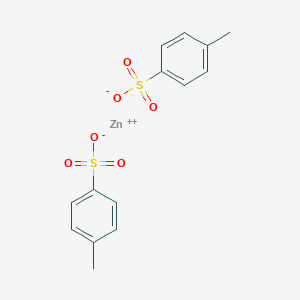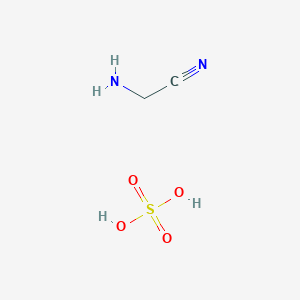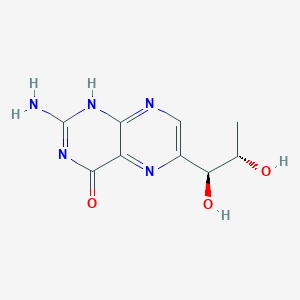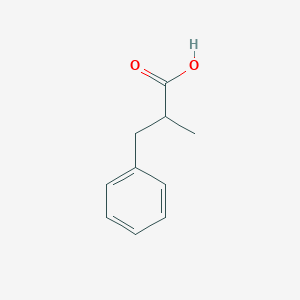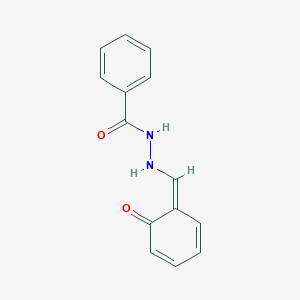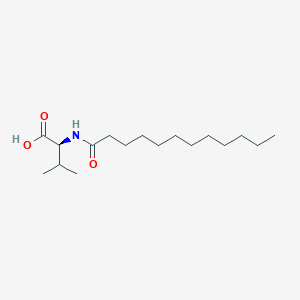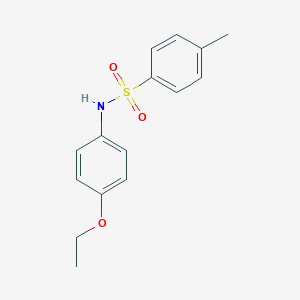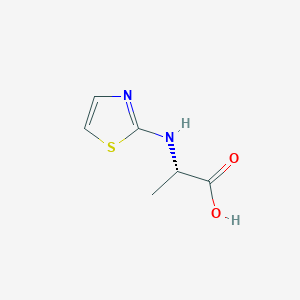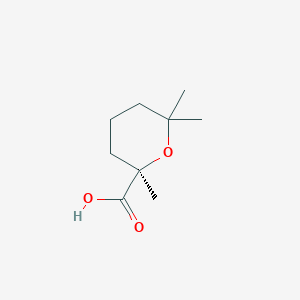
フェノールスルホン酸亜鉛
概要
説明
科学的研究の応用
Zinc phenolsulfonate has a wide range of scientific research applications, including:
作用機序
フェノールスルホン酸亜鉛がその効果を発揮するメカニズムには、いくつかの分子標的と経路が含まれます。
抗菌作用: フェノールスルホン酸亜鉛は、細胞膜を破壊し、代謝プロセスを妨げることで、細菌や真菌の増殖を抑制します.
収れん作用: この化合物は、皮膚細胞と組織の収縮を引き起こすことで収れん剤として働き、皮膚を引き締め、引き締めるのに役立ちます.
デオドラント作用: フェノールスルホン酸亜鉛は、臭い発生化合物を反応させ、臭い発生細菌の増殖を抑制することで、臭いを中和します.
6. 類似の化合物との比較
フェノールスルホン酸亜鉛は、以下のような他の類似の化合物と比較することができます。
硫酸亜鉛: 両方の化合物は抗菌特性を持っていますが、硫酸亜鉛は、その創傷治癒特性のために、医療用途でより一般的に使用されています.
塩化亜鉛: この化合物は、抗菌剤としても使用されますが、より腐食性があり、化粧品ではあまり使用されません.
酸化亜鉛: 日焼け止めや軟膏で広く使用されている酸化亜鉛は、同様の抗菌特性を持っていますが、主に紫外線を遮断する能力のために使用されています.
フェノールスルホン酸亜鉛は、抗菌、収れん、デオドラントの特性を組み合わせたものであり、さまざまな用途で汎用性の高い成分となっています .
生化学分析
Biochemical Properties
Zinc Phenolsulfonate plays a significant role in biochemical reactions. It is involved in the regulation of the solvation structure and chemical properties of hydrated zinc ions . This regulation is achieved by adjusting the coordination micro-environment with zinc phenolsulfonate . The favorable coordination of conjugated anions involved in the hydrogen bond network minimizes the activate water molecules of the hydrated zinc ion .
Cellular Effects
Zinc Phenolsulfonate has notable effects on various types of cells and cellular processes. It influences cell function by improving the zinc/electrolyte interface stability, which suppresses the dendrite growth and side reactions . It also plays a role in the regulation of chronic inflammatory status by reducing inflammatory cytokines . Furthermore, it reduces oxidative stress by participating in the synthesis of antioxidant enzymes .
Molecular Mechanism
Zinc Phenolsulfonate exerts its effects at the molecular level through several mechanisms. It is involved in the efficient regulation of the solvation structure and chemical properties of hydrated zinc ions . This regulation is achieved by adjusting the coordination micro-environment with zinc phenolsulfonate . The favorable coordination of conjugated anions involved in the hydrogen bond network minimizes the activate water molecules of the hydrated zinc ion .
Temporal Effects in Laboratory Settings
Over time, Zinc Phenolsulfonate has shown to have a significant impact on the reversibly cycling of the zinc electrode over 2000 hours with a low overpotential of 17.7 mV . It has also demonstrated impressive cycling stability for 10000 cycles in a full battery with a polyaniline cathode .
Metabolic Pathways
Zinc Phenolsulfonate is involved in several metabolic pathways. Zinc, as a component of Zinc Phenolsulfonate, is required for the normal function of numerous enzymes, transcriptional factors, and other proteins . These proteins can potentially interact with Zinc through specific regions such as Zinc-finger domains, LIM domains, and RING finger domains .
Transport and Distribution
Zinc Phenolsulfonate is transported and distributed within cells and tissues. The transportation of zinc, a component of Zinc Phenolsulfonate, is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake .
Subcellular Localization
It is known that zinc, a component of Zinc Phenolsulfonate, acts as a neuromodulator in synaptic transmissions , and as an intracellular signal transducer in multiple cellular functions, which is regulated by zinc transporters .
準備方法
フェノールスルホン酸亜鉛は、亜鉛とフェノールスルホン酸を含む化学反応によって合成されます . この反応は通常、以下の手順を伴います。
亜鉛とフェノールスルホン酸の反応: 亜鉛金属または酸化亜鉛を水溶液中のフェノールスルホン酸と反応させます。
結晶化: 得られた溶液を冷却すると、フェノールスルホン酸亜鉛が溶液から結晶化します。
工業的製造方法は、多くの場合、同様の手順を大規模で行い、化粧品やその他の用途で必要な仕様を製品が満たすようにするための追加の精製手順を伴います .
化学反応の分析
フェノールスルホン酸亜鉛は、以下を含むいくつかのタイプの化学反応を起こします。
これらの反応で使用される一般的な試薬と条件には、強酸と強塩基、過マンガン酸カリウムなどの酸化剤、水素ガスなどの還元剤が含まれます . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究の応用
フェノールスルホン酸亜鉛は、以下を含む幅広い科学研究の応用があります。
類似化合物との比較
Zinc phenolsulfonate can be compared with other similar compounds, such as:
Zinc chloride: This compound is also used as an antimicrobial agent, but it is more corrosive and less commonly used in cosmetics.
Zinc phenolsulfonate is unique in its combination of antimicrobial, astringent, and deodorant properties, making it a versatile ingredient in various applications .
特性
CAS番号 |
127-82-2 |
|---|---|
分子式 |
C6H6O4SZn |
分子量 |
239.6 g/mol |
IUPAC名 |
4-hydroxybenzenesulfonic acid;zinc |
InChI |
InChI=1S/C6H6O4S.Zn/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10); |
InChIキー |
OVKSISLQQUYEAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Zn+2] |
正規SMILES |
C1=CC(=CC=C1O)S(=O)(=O)O.[Zn] |
沸点 |
248 °F at 760 mmHg (decomposes) (USCG, 1999) |
Color/Form |
Colorless transparent crystals or white granular powder |
密度 |
greater than 1 at 68 °F (USCG, 1999) |
Key on ui other cas no. |
127-82-2 |
物理的記述 |
Zinc phenolsulfonate appears as a colorless to white crystalline solid which turns pink on exposure to air. The primary is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is soluble in water. It is used as an insecticide and in medicine. Octahydrate: Odorless solid; Effloresces in dry air; [Merck Index] |
ピクトグラム |
Irritant |
溶解性 |
Solubility: 62.5 g/100 cc cold water; 250 g/100 cc water at 100 °C; 55.6 g/100 cc alcohol at 25 °C /Octahydrate/ |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Zinc Phenolsulfonate in consumer products?
A1: Zinc Phenolsulfonate is primarily utilized as an antimicrobial and astringent ingredient in cosmetic products. [] Its concentration in these products typically doesn't exceed 5%. []
Q2: How safe is Zinc Phenolsulfonate for use in cosmetics?
A2: Extensive research, including clinical assessments, has concluded that Zinc Phenolsulfonate is safe for use as a cosmetic ingredient at current usage levels and concentrations. [, ]
Q3: Has Zinc Phenolsulfonate demonstrated any mutagenic properties?
A3: Tests conducted on five Salmonella strains, both with and without metabolic activation, showed no evidence of mutagenicity associated with Zinc Phenolsulfonate. []
Q4: What is the impact of Zinc Phenolsulfonate on plaque formation?
A4: In vitro studies have shown that Zinc Phenolsulfonate does not inhibit the growth or plaque formation of bacteria commonly associated with dental plaque, including A. viscosus, A. naeslundii, S. mutans, and S. sanguis. []
Q5: Are there any agricultural applications for Zinc Phenolsulfonate?
A5: Zinc Phenolsulfonate is a component in certain fertilizer formulations. While the exact role of Zinc Phenolsulfonate is not explicitly stated, these fertilizers are designed to increase crop yield and overall plant weight. [, ]
Q6: What other ingredients are commonly used alongside Zinc Phenolsulfonate?
A6: In cosmetic formulations, particularly those aimed at controlling hyperhidrosis (excessive sweating), Zinc Phenolsulfonate may be combined with Aluminum Phenolsulfonate. [] In aerosol deodorant products, Zinc Phenolsulfonate is often found alongside Hexachlorophene. []
Q7: Is there a way to quantify the presence of Zinc Phenolsulfonate in a product?
A8: Yes, spectrophotometric methods have been developed for the determination of Zinc Phenolsulfonate concentrations in products like aerosol deodorants. [] Additionally, selective flow injection detection techniques utilizing pre-anodized screen-printed carbon electrodes offer another approach for quantifying Zinc Phenolsulfonate. []
Q8: Beyond spectrophotometry, are there other analytical techniques relevant to studying Zinc Phenolsulfonate?
A9: Yes, volumetric analysis methods, as described by Guido Adanti, have been employed for the determination of Zinc Phenolsulfonate. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


